[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives like “[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” often involves multistep reactions that may include the Pechmann condensation or modifications thereof. For instance, derivatives of 2H-chromen-4-yl-acetic acid, a closely related compound, have been synthesized from their respective esters through reactions with hydrazine hydrate, leading to various hydrazide compounds, which can further react to form a wide array of compounds including Schiff's bases and thiosemicarbazides (Čačić, M., Trkovnik, M., Čačić, F., & Has-Schon, E., 2006). Another approach involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with different reactants to form complex derivatives, showcasing the versatility in the synthesis of coumarin-based compounds (Lichitsky, B., Komogortsev, A., & Melekhina, V. G., 2021).
Molecular Structure Analysis
The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring that is integral to their chemical behavior. X-ray crystallography studies have revealed that these compounds often crystallize with distinct orientations and conformations, depending on the substituents and functional groups attached to the core coumarin structure. For instance, studies on related compounds have shown the importance of the hydroxyl and acetoxy groups in determining the molecular conformation and crystal packing (Kowiel, M., Zelisko, N., Atamanyuk, D., Lesyk, R., & Gzella, A., 2012).
Scientific Research Applications
Application 1: Synthesis of Photoactive Cellulose Derivatives
- Summary of the Application : This compound is used in the synthesis of photoactive cellulose derivatives. These derivatives are water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .
- Methods of Application : The compound is used in a mild esterification of cellulose via the activation of the carboxylic acid with N,N′-carbonyldiimidazole. Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride is carried out .
- Results or Outcomes : The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .
Application 2: Development of New Drug Candidates
- Summary of the Application : Chromene derivatives, including “[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid”, have attracted considerable attention as important structural motifs for the discovery of new drug candidates .
- Methods of Application : Researchers have discovered several routes for the synthesis of a variety of chromene analogs that exhibited unusual activities by multiple mechanisms .
- Results or Outcomes : The molecules containing chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBHEVDLOLOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358655 | |
Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
CAS RN |
160600-35-1 | |
Record name | 2-[(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160600-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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